molecular formula C7H3NO2 B3357879 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 76240-75-0

2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B3357879
CAS No.: 76240-75-0
M. Wt: 133.1 g/mol
InChI Key: NBBIIPOCNFWARY-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into the bicyclic framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multistep reactions starting from 2,4-dihydroxyquinoline derivatives. The process includes cyclization reactions facilitated by various reagents and conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and scaling up the reaction processes.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as β-tubulin. This interaction disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: This compound shares a similar bicyclic structure but lacks the nitrogen atom.

    2-Azabicyclo[4.2.0]octa-1,3,5-triene: This compound is similar but does not have the dione functionality.

Uniqueness: 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to the presence of both the nitrogen atom and the dione functionality, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NO2/c9-6-4-2-1-3-8-5(4)7(6)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIIPOCNFWARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505931
Record name 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-75-0
Record name 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

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